4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride

Description

Properties

IUPAC Name |

4-(4-pyrrolidin-3-ylpyrimidin-5-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-12-5-9(2-4-17-12)11-7-16-8-18-13(11)10-1-3-15-6-10;/h2,4-5,7-8,10,15H,1,3,6H2,(H2,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPWKSBJOFXJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=NC=C2C3=CC(=NC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes pyridine and pyrimidine rings, along with a pyrrolidine moiety, which may confer unique pharmacological properties. This article will explore the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

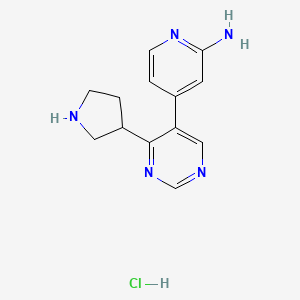

The chemical structure of this compound can be represented as follows:

This compound's structure allows it to participate in various chemical reactions, particularly nucleophilic substitutions and cross-coupling reactions, which are essential for the synthesis of related derivatives.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of specific kinases involved in cancer and other diseases. Notably, derivatives of pyridine and pyrimidine have shown promise in inhibiting cyclin-dependent kinases (CDKs) and c-KIT kinases, which are critical in cell proliferation and survival pathways .

Inhibition Studies

Interaction studies involving this compound typically focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions. The following table summarizes some key findings regarding the inhibitory activity of related compounds:

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating significant antitumor potential .

- Kinase Inhibition : A study reported that derivatives of this compound effectively inhibit specific kinases such as Pim-1, Pim-2, and Pim-3, with IC50 values ranging from 0.4 to 1.1 nM. This suggests that modifications to the compound could enhance its potency against these targets .

- Selectivity Studies : The selectivity of this compound towards different kinases was evaluated using competitive binding assays. The results indicated a preference for certain kinase families over others, highlighting its potential for targeted therapy in oncology .

Scientific Research Applications

Research indicates that compounds similar to 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride exhibit significant biological activities, particularly as inhibitors of specific kinases involved in cancer and other diseases. Notably, derivatives have shown promise in inhibiting cyclin-dependent kinases and c-KIT kinases, which are critical in cell proliferation and survival pathways. The biological efficacy may stem from its ability to interact with these enzymes, leading to therapeutic applications in oncology.

Therapeutic Applications

The compound's structural features make it suitable for further modifications aimed at enhancing potency and selectivity against specific kinases or other molecular targets involved in disease processes. Potential therapeutic applications include:

- Oncology : As an inhibitor of kinases involved in cancer progression.

- Inflammatory Diseases : Targeting pathways that contribute to inflammation.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions, essential for understanding the compound's mechanism of action and potential side effects.

Case Studies

- Inhibition of Kinases : Studies have demonstrated that derivatives of this compound can effectively inhibit cyclin-dependent kinases, showing promise in reducing tumor growth rates in preclinical models.

- Drug Development : Ongoing research is focused on modifying the compound to enhance its selectivity and potency against specific targets involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Pyrrolidine Derivatives

a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- CAS Number : 1193388-05-4

- Key Differences: Simpler structure with pyrrolidine directly attached to pyridine at position 3.

b) N-(2-Chloro-3-((3-(Hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide·HCl

- Structure : Features a hydroxymethyl-pyrrolidine substituent on pyridine, with a pivalamide group.

- Key Differences :

Data Table: Structural and Pharmacological Comparison

Research Findings and Implications

Structural Determinants of Activity

- Heterocyclic Core : Pyridine-pyrimidine hybrids (target compound) show enhanced binding to ATP pockets in kinases compared to simpler pyridine-pyrrolidine systems .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy. The dihydrochloride form in analogs (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine·2HCl) may offer similar advantages .

Q & A

Q. What are the recommended methodologies for synthesizing 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride?

The synthesis of this compound typically involves multi-step reactions with careful optimization of reaction conditions. For example, in analogous pyrimidine derivatives, hydrochlorination steps often require controlled pH adjustments (e.g., 1.0 M HCl at 0–50°C for 2–3 hours) to achieve stable salt formation . Key considerations include:

- Temperature control : Heating to 50°C may be necessary to dissolve intermediates but risks decomposition if prolonged.

- Purification : Recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical for isolating high-purity products.

- Yield optimization : Pilot reactions with small-scale trials (e.g., 1–5 g) are advised to refine stoichiometry and solvent systems.

Q. How should researchers handle safety and waste disposal for this compound?

While specific safety data for this compound are limited, analogous pyridinyl-pyrrolidine hydrochlorides require:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste management : Segregate organic and acidic waste; collaborate with licensed disposal services to treat halogenated byproducts (e.g., chlorinated solvents) .

Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine and pyrimidine proton environments.

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) for molecular ion validation.

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and chloride ion coordination .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological activity data in cell-based assays?

Discrepancies in activity (e.g., IC₅₀ variability) may arise from:

- Compound stability : Test degradation in assay buffers (e.g., pH 7.4 PBS) via HPLC over 24–48 hours.

- Cellular uptake : Use fluorescent analogs or radiolabeled tracers to quantify intracellular accumulation .

- Off-target effects : Employ orthogonal assays (e.g., kinase profiling panels) to rule out non-specific binding .

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with pyrrolidine/pyrimidine pharmacophores.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pocket stability .

- Free energy calculations : Apply MM-GBSA to rank binding affinities for SAR-guided optimization .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

- Dosing formulation : Prepare suspensions in 0.5% methylcellulose or PEG-400 for oral administration.

- Bioanalysis : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL.

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify hydroxylated or N-dealkylated metabolites .

Key Considerations for Experimental Design

- Batch reproducibility : Document lot-specific variations in starting materials (e.g., pyrrolidine purity ≥98%).

- Counterion effects : Compare hydrochloride vs. free base forms for solubility and bioavailability .

- Structural analogs : Synthesize and test derivatives with modified pyrimidine substituents to establish SAR .

For further validation, cross-reference findings with crystallographic data (SHELX outputs) and pharmacological databases (PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.